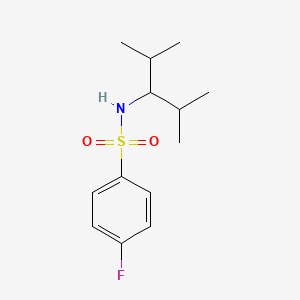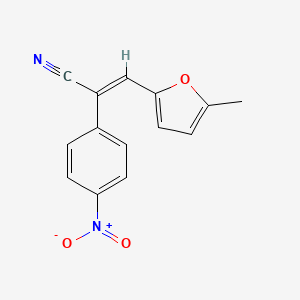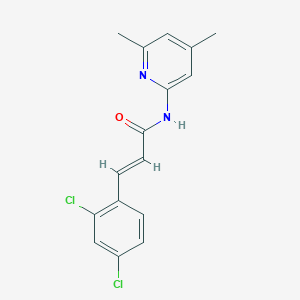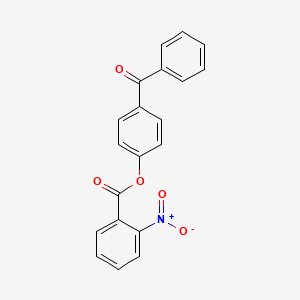
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFP belongs to the class of acrylamide derivatives and has a molecular weight of 329.41 g/mol.
Mecanismo De Acción
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and proliferation. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, this compound has some limitations, including its solubility in water and its potential to degrade over time. These limitations should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory conditions and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Further research is also needed to determine the optimal dosages and administration routes for this compound in different applications. Finally, the potential applications of this compound in other scientific research fields, such as materials science and catalysis, should also be explored.
Conclusion
This compound is a promising compound for scientific research due to its wide range of biological activities and potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been shown to have low toxicity in animal models. This compound has several advantages for use in lab experiments, but it also has some limitations that should be taken into consideration. Future research on this compound should focus on the development of this compound-based drugs, investigation of its molecular mechanisms, determination of optimal dosages, and exploration of its potential applications in other scientific research fields.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through the reaction of 2,6-dimethylaniline, furfural, and cinnamic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of this compound is typically around 70-80%.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential use as an anti-inflammatory, antitumor, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. This compound has been found to have a wide range of biological activities, making it a versatile compound for scientific research.
Propiedades
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-8-6-9-16(2)20(15)22-21(23)19(14-18-12-7-13-24-18)17-10-4-3-5-11-17/h3-14H,1-2H3,(H,22,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVQABJXVUXBF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)


![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)

![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)


![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)


